molecular formula C14H15N3O B8668277 n-Phenyl-n'-2-pyridylethylurea

n-Phenyl-n'-2-pyridylethylurea

Cat. No.: B8668277
M. Wt: 241.29 g/mol
InChI Key: SZOPTIPQFBEPSR-UHFFFAOYSA-N
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Description

N-Phenyl-N'-2-pyridylethylurea is a urea derivative featuring a phenyl group attached to one nitrogen atom and a 2-pyridylethyl moiety on the adjacent nitrogen. Urea derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and polymer synthesis due to their hydrogen-bonding capacity and structural versatility .

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-phenyl-3-(2-pyridin-2-ylethyl)urea

InChI

InChI=1S/C14H15N3O/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H2,16,17,18)

InChI Key

SZOPTIPQFBEPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-n'-2-pyridylethylurea typically involves the reaction of 2-(2-pyridyl)ethylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Phenyl-n'-2-pyridylethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridyl ketones, while reduction may produce pyridyl alcohols.

Mechanism of Action

The mechanism of action of n-Phenyl-n'-2-pyridylethylurea involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The phenylurea moiety may interact with proteins and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Urea vs. Thiourea Derivatives

A key structural analog is N-Phenyl-N'-(2-pyridyl)thiourea (), which replaces the urea oxygen with sulfur. This substitution significantly alters physicochemical properties:

  • Reactivity : Thioureas (C=S) exhibit stronger hydrogen-bond acceptor capacity than ureas (C=O), influencing their coordination chemistry and biological activity .
  • Synthesis : Thioureas like N-phenyl-N'-benzoylthiourea are synthesized via microwave irradiation (98% yield in 10 minutes), whereas traditional urea derivatives often require prolonged heating or catalysts .

Agrochemical Ureas: Substituent Effects

Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N’-phenylurea) is a plant growth regulator with a chloropyridinyl group. Compared to N-Phenyl-N'-2-pyridylethylurea:

  • Bioactivity : Chlorine atoms (e.g., in forchlorfenuron) enhance pesticidal activity by increasing electrophilicity and binding affinity to target enzymes . The ethyl group in this compound may reduce reactivity but improve solubility.
  • Applications : Forchlorfenuron is widely used in agriculture, whereas this compound’s applications remain speculative but could include polymer precursors or kinase inhibitors, akin to other arylurea derivatives .

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